molecular formula C9H9Cl B074298 4-Vinylbenzyl chloride CAS No. 1592-20-7

4-Vinylbenzyl chloride

Cat. No.: B074298
CAS No.: 1592-20-7
M. Wt: 152.62 g/mol
InChI Key: ZRZHXNCATOYMJH-UHFFFAOYSA-N
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Description

4-Vinylbenzyl chloride, also known as this compound, is an organic compound with the molecular formula C9H9Cl. It is a derivative of styrene, where a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.

Scientific Research Applications

4-Vinylbenzyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in drug delivery systems and the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

4-Vinylbenzyl chloride, also known as 1-(Chloromethyl)-4-vinylbenzene or 1-(chloromethyl)-4-ethenylbenzene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups .

Target of Action

The primary targets of this compound are the monomers in various polymerization reactions . It is used as a reactive building block to synthesize different types of polymers .

Mode of Action

This compound interacts with its targets (monomers) through a process known as polymerization . This process involves the reaction of the vinyl and benzylic chloride functional groups of this compound with the monomers, leading to the formation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The resulting polymers have excellent thermal stability, chemical resistance, and good film-forming properties .

Pharmacokinetics

It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . This suggests that the compound may have low bioavailability due to its chemical stability.

Result of Action

The primary result of this compound’s action is the formation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of a stabilizer . For instance, the compound is typically stored with a stabilizer to suppress polymerization , suggesting that the absence of a stabilizer could lead to premature polymerization. Furthermore, the compound’s efficacy in polymerization reactions may be influenced by the temperature, as these reactions are often heat-dependent .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and can be toxic if inhaled . Proper handling and protective equipment are necessary when working with these compounds.

Future Directions

Research into chloromethyl compounds and similar substances continues to be an active area of study. They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of styrene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to prevent polymerization of the vinyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include benzyl amines, benzyl ethers, and benzyl thioethers.

    Polymerization: Polymers and copolymers with various applications in materials science.

    Oxidation: Benzaldehyde derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Vinylbenzyl chloride is unique due to the combination of the chloromethyl and vinyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and polymerization reactions makes it a valuable compound in multiple fields of research and industry .

Properties

IUPAC Name

1-(chloromethyl)-4-ethenylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRZHXNCATOYMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29296-32-0
Record name Poly(4-Vinylbenzyl chloride)
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DSSTOX Substance ID

DTXSID2061808
Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Molecular Weight

152.62 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Vinylbenzyl chloride
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CAS No.

1592-20-7
Record name 4-Vinylbenzyl chloride
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Record name p-Vinylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name 1-(chloromethyl)-4-vinylbenzene
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Record name P-VINYLBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

A flame dried 1-L round bottom flask was charged with AIBN (1.9 g, 11.6 mmol) and 50 mL of anhydrous toluene. To this stirred solution was added chloromethylstyrene (76.25 g, 500 mmol) in toluene (430 mL). Argon was bubbled through the mixture; it was then warmed to 78-80° C. with stirring for 22 hrs under a blanket of argon. Approximately 50 mL of hexane was added to the flask and the whole mixture was then poured into 750 ml of hexane. A taffy-like precipitate formed. The precipitate was collected and washed a couple of times with water. The precipitate was then dissolved in THF. The THF solution was filtered. Adding petroleum ether precipitated the product that was then separated from the mother liquor. The solid was dissolved again in THF, and finally precipitated in methanol. The product was collected and dried overnight at 50° C. in a vacuum oven. This gave the title compound as a brittle, white powder (36.16 g). GPC analysis that gave the following results:
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
76.25 g
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Vinylbenzyl chloride?

A1: The molecular formula of this compound is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound is commonly characterized using techniques like 1H NMR and 13C NMR to confirm its structure and purity. [] Additionally, FTIR is often employed to identify characteristic functional groups, and XPS can be used to analyze the elemental composition of materials containing this compound. [, ]

Q3: What are the typical applications of this compound in material science?

A3: this compound serves as a key building block in synthesizing various polymers, particularly those with tailored functionality. It's widely used in preparing polystyrene-based copolymers, [, ] cross-linked polymer microspheres, [, ] and polyHIPEs (High Internal Phase Emulsion polymers). [, ]

Q4: How does the presence of this compound influence the properties of PolyHIPE materials?

A4: Research indicates that increasing the concentration of this compound in the synthesis of DVB-VBC PolyHIPEs leads to a decrease in cell size. This phenomenon is attributed to the adsorption of this compound at the emulsion interface, lowering the interfacial tension and resulting in smaller droplet sizes. []

Q5: How does this compound contribute to the creation of "smart" nanofibers?

A5: this compound plays a crucial role in developing solvent-resistant nanofibers with thermal sensitivity. It's used as a monomer in the synthesis of block copolymers, which are then electrospun into nanofibers. The chloride group on the this compound unit allows for further modification through "click chemistry," enabling the attachment of thermal-responsive polymer brushes like PNIPAM. These brushes impart the nanofibers with switchable hydrophobicity in response to temperature changes. []

Q6: Can you explain the use of this compound in creating catalytic materials?

A6: this compound is instrumental in synthesizing porous polymer supports for immobilizing catalysts. For example, polyHIPE materials with high chloromethyl group content (derived from this compound) have been successfully used to immobilize tris(2-aminoethyl)amine, enabling efficient scavenging of acid chlorides from solutions. []

Q7: How does the structure of this compound lend itself to diverse applications?

A7: The presence of both a reactive chlorine atom and a polymerizable vinyl group in this compound makes it incredibly versatile. The chlorine atom readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines, [] hydroxyl groups, [] and quaternary ammonium salts. [, ] Simultaneously, the vinyl group enables its incorporation into polymer chains through various polymerization techniques. [, , ]

Q8: Is there any information available on the stability of this compound-based materials?

A8: Research highlights that the stability of this compound-derived polymers is influenced by various factors, including the nature of the incorporated functional groups and the polymerization technique employed. For instance, hydrophilic poly(4-vinylbenzyl alkylimidazolium chloride) homopolymers were found to be thermally less stable than their hydrophobic counterparts, highlighting the impact of side chain hydrophilicity on thermal degradation. []

Q9: What safety considerations are associated with handling this compound?

A9: As a reactive chemical, this compound requires careful handling. While specific SHE regulations aren't detailed in the provided research, standard laboratory safety protocols, including appropriate personal protective equipment and proper ventilation, should always be followed.

Q10: What is the known environmental impact of this compound and its derivatives?

A10: While the provided research doesn't explicitly address the environmental impact, it's essential to consider the potential ecotoxicological effects of this compound and its derivatives. Research on biodegradability and strategies for recycling and waste management of these materials is crucial to mitigate potential negative environmental consequences.

Q11: What analytical techniques are commonly employed to characterize this compound-based materials?

A11: Numerous analytical techniques are employed to characterize this compound-derived materials, reflecting the diversity of its applications. SEM and TEM are frequently used to investigate material morphology, [, ] while nitrogen adsorption/desorption techniques are helpful in determining porosity. [] Additionally, ISEC (Inverse Steric Exclusion Chromatography) provides insights into wet microporosity. []

Q12: What resources are crucial for advancing research on this compound?

A12: Continued research on this compound requires access to advanced synthesis and characterization tools. This includes instruments for controlled polymerization techniques like ATRP (Atom Transfer Radical Polymerization) [, ] and RAFT (Reversible Addition-Fragmentation Chain Transfer polymerization). [, , ] Additionally, computational chemistry tools for modeling and simulating the behavior of this compound-based systems are valuable for predicting material properties and guiding experimental design.

Q13: How does research on this compound intersect with various scientific disciplines?

A13: Research on this compound bridges several scientific fields, including polymer chemistry, material science, surface science, and catalysis. For example, its use in developing functionalized surfaces for applications like photoinduced metallization [] and antibacterial coatings [, ] demonstrates its interdisciplinary nature.

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